REACTION_CXSMILES
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[CH2:1]([O:3][C:4]([C:6]1[C:15](=O)[C:14]2[C:9](=[N:10][C:11]([CH3:17])=[CH:12][CH:13]=2)[NH:8][CH:7]=1)=[O:5])[CH3:2].O=P(Cl)(Cl)[Cl:20]>>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1[Cl:20])=[CH:13][CH:12]=[C:11]([CH3:17])[N:10]=2)=[O:5])[CH3:2]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C(C)OC(=O)C=1C=NC2=NC(=CC=C2C1Cl)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 619 mg | |
YIELD: PERCENTYIELD | 57% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |